Product packaging for Cationic Red Violet(Cat. No.:CAS No. 72894-24-7)

Cationic Red Violet

Cat. No.: B1235240
CAS No.: 72894-24-7
M. Wt: 447 g/mol
InChI Key: ZNUBXDOQFBZGSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cationic Red Violet, authoritatively identified as C.I. Basic Violet 16 (C.I. 48013), is a methine-class cationic dye with a molecular formula of C₂₃H₂₉ClN₂ and a molecular weight of 368.94 . Its CAS Registry Number is 6359-45-1 . The compound appears as a dark red powder that yields a bright blue-purple shade with fluorescent properties when applied, making it particularly useful for color research and analysis . This dye is primarily valued in textile science for dyeing and direct printing on acrylic fibers . It is also applied in research contexts to acid-modified polyester and polyamide fibers, though studies note its relatively poor sun fastness on the latter . Its dyeing behavior is characterized by a compatibility value of 1.5, and it is typically applied from an acetic acid and sodium acetate bath . Standard fastness testing under ISO conditions has demonstrated the following properties: light fastness (4), perspiration fastness (5 for both fading and stain), and soaping fastness (4-5 for fading, 5 for stain) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in human or animal subjects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31ClN2O B1235240 Cationic Red Violet CAS No. 72894-24-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72894-24-7

Molecular Formula

C28H31ClN2O

Molecular Weight

447 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

InChI

InChI=1S/C28H31N2O.ClH/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;/h7-20H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

ZNUBXDOQFBZGSL-UHFFFAOYSA-M

SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Other CAS No.

72894-24-7
37336-45-1

Synonyms

2-(2-(4-((4-ethoxyphenyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium
ET-insolium

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Synthetic Routes to Cationic Red Violet and Analogues

The construction of the complex chromophores of this compound dyes involves sophisticated organic synthesis strategies that have evolved over time, moving from historical, often hazardous, methods to more controlled and environmentally conscious procedures.

Multi-step Organic Synthesis Pathways

The traditional syntheses of this compound dyes are classic examples of multi-step organic reactions that build complex aromatic structures from simpler precursors.

C.I. Basic Violet 14 (Rosaniline): The synthesis of rosaniline, a triarylmethane dye, historically involves the oxidative condensation of a mixture of aniline (B41778), ortho-toluidine, and para-toluidine. rsc.orgiarc.frnih.gov This process, often referred to as the "fuchsine" synthesis, can be broken down into several key steps:

Oxidation and Aldehyde Formation: The reaction is initiated by an oxidizing agent, historically arsenic acid (As₂O₅) or nitrobenzene (B124822) in the presence of an iron catalyst (the "nitrate phenyl method"). rsc.orgiarc.fr The methyl group of p-toluidine (B81030) is oxidized to form an aldehyde intermediate, 4-aminobenzaldehyde.

Condensation: This aldehyde then undergoes condensation with available aniline and o-toluidine (B26562) molecules. This electrophilic substitution on the electron-rich aniline rings builds the central triphenylmethane (B1682552) scaffold.

Formation of the Leuco Base: The initial product of the condensation is a colorless leuco base. rsc.org

Oxidation to the Dye: The final step is the oxidation of the leuco base. This removes a hydride ion, leading to the formation of the resonance-stabilized triphenylmethyl carbocation, which is the colored form of the dye. The positive charge is delocalized across the entire molecule, giving it its characteristic intense reddish-violet color. rsc.org

A notable historical method, the arsenic acid route, while effective in yielding the dye, is now largely obsolete due to the extreme toxicity of arsenic compounds. rsc.org

C.I. Basic Violet 16: This methine-class dye is synthesized through a condensation reaction between two key heterocyclic and aromatic intermediates. iarc.fracs.org

Synthesis of Fischer's Base: The first precursor is 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. It is typically prepared via the Fischer indole (B1671886) synthesis, reacting phenylhydrazine (B124118) with methyl isopropyl ketone. acs.org

Condensation: The second precursor is an aromatic aldehyde, specifically 4-(diethylamino)benzaldehyde. The condensation reaction occurs between the active methylene (B1212753) group of Fischer's base and the aldehyde group of 4-(diethylamino)benzaldehyde, usually under acidic catalysis. iarc.fracs.org This reaction forms the characteristic methine bridge (-CH=) that links the two aromatic systems, creating the extended π-conjugated system responsible for the dye's color.

Green Chemistry Approaches in this compound Production

In response to the environmental impact of traditional chemical synthesis, which often involves hazardous reagents and solvents, green chemistry principles are being increasingly applied to dye production.

Solvent-Free Synthesis: A significant green advancement is the use of solvent-free or mechanochemical methods. For methine dyes like C.I. Basic Violet 16, synthesis can be achieved by grinding the solid reactants (e.g., a heterocyclic quaternary salt and an aromatic aldehyde) together, sometimes with a minimal amount of a catalyst, at room temperature. nih.gov This approach drastically reduces solvent waste, often leads to higher yields, and can shorten reaction times compared to conventional refluxing in organic solvents. nih.govrsc.orgnih.govcem.com

Deep Eutectic Solvents (DES): For triarylmethane dyes like C.I. Basic Violet 14, deep eutectic solvents offer a greener alternative to traditional volatile organic solvents. A study demonstrated the use of a DES composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]) as both the solvent and catalyst for the Baeyer condensation between benzaldehydes and N-substituted anilines to form triarylmethane derivatives. nankai.edu.cn This method provides high selectivity and the DES can be recycled and reused multiple times, significantly improving the sustainability of the process. nankai.edu.cn

Biocatalysis and Green Adsorbents: Research has also explored the use of plant extracts for the green synthesis of nanoparticles which are then used as nanocomposites for the adsorption and removal of dyes like Basic Fuchsin from wastewater. researchgate.netbenthamdirect.com While this relates more to remediation than production, it highlights the broader application of green principles in the lifecycle of these dyes.

Functionalization and Derivatization Strategies for Specific Research Purposes

The core structure of a this compound dye can be chemically modified to create derivatives with tailored properties, transforming them into sophisticated tools for research, such as fluorescent probes for biological imaging or sensing.

Design and Synthesis of this compound Probes

The inherent fluorescence of many cationic dyes makes them excellent scaffolds for developing molecular probes. Functionalization allows for the introduction of specific recognition elements or environmentally sensitive groups.

A notable example is the development of fluorescent probes for detecting amyloid-β (Aβ) oligomers, which are implicated in Alzheimer's disease. nih.gov Researchers have used triarylmethane dyes as a starting point. Through structure-activity relationship (SAR) studies, they synthesized a series of derivatives, systematically altering the N-alkyl substituents on the amino groups. nih.gov The synthesis involved:

Screening: Identifying lead compounds from commercially available triarylmethane dyes.

Structural Modification: Synthesizing new derivatives with varying steric bulk on the amino groups (e.g., replacing dimethylamino groups with diisobutylamino groups).

Evaluation: The resulting probe, TAMAOP-9, showed a significant increase in fluorescence upon binding to Aβ oligomers but not to Aβ fibrils. nih.gov This selectivity is attributed to the bulky substituents on the dye, which favor binding to the specific hydrophobic surfaces of the oligomeric form of the protein. nih.gov

Another approach involves using Basic Fuchsin as a precursor in the hydrothermal synthesis of functionalized silicon nanoparticles (F-SiNPs). google.com These nanoparticles act as an "off-on" fluorescent probe for the detection of mercury (II) ions and 3-mercaptopropionic acid. google.com

Covalent and Non-Covalent Modification Techniques for Enhanced Research Utility

Attaching this compound dyes to other molecules, surfaces, or polymers can impart color or fluorescence to the target material, enabling new applications. This can be achieved through either strong covalent bonds or weaker non-covalent interactions.

Covalent Modification: This strategy involves creating a permanent chemical bond between the dye and a substrate. Triarylmethane dyes have been designed as mechanophores—molecules that change color in response to mechanical force. acs.orguni-salzburg.at To achieve this, the dye is synthesized with reactive handles, such as styrenyl groups. acs.org These handles allow the dye to be covalently incorporated as a cross-linker into a polymer network during polymerization. acs.orguni-salzburg.at When the polymer is stretched or compressed, the force is transmitted to the dye molecule, causing the cleavage of a specific bond and generating a colored carbocation, thus providing a visual indication of mechanical stress. acs.org Dyes can also be functionalized with groups that allow for covalent attachment to pre-formed polymers or biomolecules. mdpi.comgoogle.com

Non-Covalent Modification: This approach relies on intermolecular forces like electrostatic interactions, hydrogen bonding, or host-guest interactions. A prominent example is the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nankai.edu.cnnih.govresearchgate.netmdpi.com Cationic dyes can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex. mdpi.com This non-covalent modification can enhance the dye's solubility in water, improve its photostability, and is a key mechanism in the design of cyclodextrin-based hydrogels for dye adsorption and water treatment. nih.govresearchgate.net The electrostatic attraction between the cationic dye and anionic polymers is another common non-covalent interaction used to create dye-polymer composites. mdpi.com

Characterization of Synthesized this compound Derivatives

The successful synthesis of this compound derivatives must be confirmed by rigorous characterization to verify their chemical structure, purity, and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.

The primary characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. ijrcs.orgmdpi.comdergipark.org.trchempap.orgmdpi.com For a new derivative, expected shifts in the spectra compared to the parent dye can confirm the addition of new functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. ijrcs.orgmdpi.comdergipark.org.trchempap.org For example, the successful introduction of a carboxyl group would be confirmed by the appearance of a strong absorption band for the C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch.

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for colored compounds, providing information about the electronic transitions within the chromophore. The wavelength of maximum absorbance (λmax) is a key characteristic of a dye. iarc.frnih.govmdpi.com Modification of the dye's structure often leads to a shift in λmax, which can be correlated with the electronic effects of the new substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the synthesized derivative, allowing for the confirmation of its elemental composition. ijrcs.orgmdpi.comresearchgate.net

The table below presents hypothetical, yet representative, characterization data for a functionalized derivative of C.I. Basic Violet 14, where a carboxylic acid group has been introduced to one of the aromatic rings.

Spectroscopic Confirmation of Chemical Structures (excluding basic identification data)

Following synthesis, rigorous spectroscopic analysis is essential to confirm the precise chemical structure of the intended cationic red-violet compounds and their derivatives. This goes beyond simple colorimetric identification and employs a suite of advanced techniques to elucidate molecular architecture and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation. For instance, in the characterization of imidazolium-substituted cationic porphyrin derivatives, ¹H-NMR spectra provide critical data. The presence of methyl groups at pseudo-ortho positions relative to the porphyrin plane can lead to a mixture of atropoisomers, resulting in a complex, multifold profile in the ¹H-NMR spectrum instead of simple singlet peaks. mdpi.com This complexity itself is a key confirmation of the synthesized structure and its isomeric nature.

Mass Spectrometry (MS) is indispensable for verifying the molecular weight and fragmentation patterns of synthesized compounds. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is frequently used. For a synthesized free-base porphyrin, an observed mass of 631.7 Da, assigned to the [M+H]•+ ion, closely matched the calculated value of 630.7 Da for C₃₆H₃₀N₁₂, confirming the compound's identity and purity. mdpi.com In other cases, such as with a zinc-porphyrin complex, MALDI-TOF/TOF analysis revealed not only the monomeric species ([M+H]•+ at 693 Da) but also evidence of dimeric species at 1388 Da, indicating strong intermolecular aggregation in solution. mdpi.com

Advanced UV-Visible and Fluorescence Spectroscopy studies offer deep insights into the electronic states and environmental sensitivity of these molecules. The investigation of novel cationic porphyrin derivatives, designed as G-quadruplex optical probes, demonstrates the utility of these techniques. plos.org When the porphyrin TMPipEOPP interacts with G-quadruplex DNA, its Soret band in the UV-Vis spectrum exhibits a significant hypochromicity and a red shift of approximately 11 nm, while a new, strong absorption band appears around 455 nm. plos.org In contrast, interactions with duplex or single-stranded DNA result in different spectral changes, such as a smaller red shift and an increase in absorption intensity without the appearance of the new band. plos.org

Fluorescence excitation spectra provide further structural and binding confirmation. The same porphyrin probe, when bound to G-quadruplexes, shows the appearance of three new excitation peaks (around 270, 464, and 700 nm) which become the main excitation peaks, indicating a distinct change in the electronic environment of the chromophore upon selective binding. plos.org The analysis of fluorescence quantum yields (ΦF) can also be informative; some cationic porphyrins exhibit very low quantum yields at room temperature, which increase expressively at lower temperatures (77 K). mdpi.com

The table below summarizes key spectroscopic findings used to confirm the structures of representative cationic red-violet compounds in a research context.

Compound Class Spectroscopic Technique Observation Structural Inference Reference
Cationic Porphyrin¹H-NMR SpectroscopyMultifold profile instead of singlet peaksConfirms the presence of a mixture of atropoisomers due to hindered rotation. mdpi.com
Cationic PorphyrinMALDI-TOF/TOF MS[M+H]•+ peak at 631.7 Da (Calculated: 630.7 Da)Confirms molecular identity and high purity of the synthesized free base. mdpi.com
Cationic Porphyrin (TMPipEOPP)UV-Vis SpectroscopySoret band hypochromicity, ~11 nm red shift, and new band at 455 nm upon binding G-quadruplex DNA.Confirms selective interaction and a specific binding mode with G-quadruplex structures. plos.org
Cationic Porphyrin (TMPipEOPP)Fluorescence SpectroscopyAppearance of new excitation peaks (270, 464, 700 nm) when bound to G-quadruplexes.Indicates a significant alteration of the molecule's electronic environment upon binding, confirming its function as a structural probe. plos.org
Cobalt ComplexMass Spectrometry, NMR, IRCharacterization data from multiple techniques.Used in conjunction to confirm the coordination and overall structure of the red-violet cationic complex. oup.com

Purity Assessment Methodologies in Academic Synthesis

Ensuring the purity of synthesized cationic red-violet compounds is a critical step in academic research, as impurities can significantly alter experimental outcomes. researchgate.net Method validation is necessary to ensure the reliability of results. researchgate.net A combination of chromatographic and spectroscopic methods is typically employed for rigorous purity assessment.

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), is a cornerstone of purity analysis. This technique not only separates the main compound from impurities but also provides spectral information for peak purity assessment. The "peak purity" function in chromatography software compares the UV-Vis spectra across a single chromatographic peak. chromatographyonline.com A high degree of spectral similarity across the peak suggests it is composed of a single compound. However, this method has limitations. A peak can be deemed spectrally pure even with impurities present if the impurity co-elutes and has a very similar spectrum to the main component, or if it is present at a very low relative concentration. chromatographyonline.com For example, a peak containing an ~0.13% impurity was shown to pass a spectral purity test, representing a false negative. chromatographyonline.com

Mass spectrometry and NMR are also vital for purity assessment. The MALDI-TOF/TOF mass spectrum of a synthesized cationic porphyrin confirmed its purity by showing a predominant peak corresponding to the calculated molecular mass, with minimal signals from other species. mdpi.com Similarly, a clean ¹H-NMR spectrum, where observed signals can all be assigned to the target molecule and solvent, is a strong indicator of high purity.

The table below outlines common methodologies for assessing the purity of synthesized cationic dyes in an academic setting.

Methodology Principle Application/Insight Limitations Reference
Liquid Chromatography with Diode-Array Detection (LC-DAD)Chromatographic separation followed by spectral comparison across an elution peak.Provides a "peak purity index" or "match factor" to assess if a peak consists of a single component.Can yield false negatives if impurities are spectrally similar or at very low concentrations. chromatographyonline.com
Mass Spectrometry (e.g., MALDI-TOF/TOF, LC-MS)Separation and detection of ions based on their mass-to-charge ratio.Confirms the molecular weight of the main component and can identify and quantify impurities with different masses.May not detect isomeric impurities with the same mass. mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyAnalysis of the magnetic properties of atomic nuclei.A "clean" spectrum with sharp, assignable peaks and correct integration values indicates high purity.May not detect impurities that lack NMR-active nuclei or are present below the detection limit. mdpi.com
Elemental AnalysisDetermination of the mass fractions of elements in a sample.The experimentally determined percentage composition is compared to the theoretical values for the pure compound.Provides information on bulk purity but not on the nature of specific impurities. oup.com

Advanced Spectroscopic and Photophysical Characterization Studies of Cationic Red Violet

Elucidation of Electronic Transitions and Chromophore Dynamics

The color of Cationic Red Violet dyes arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from a lower energy ground state to a higher energy excited state. solubilityofthings.comtechnologynetworks.com The specific wavelengths of light absorbed are determined by the molecule's electronic structure, particularly the system of conjugated double bonds that constitutes the chromophore. solubilityofthings.com

UV-Visible Absorption Spectroscopy: Analysis of Electronic Spectra and Band Shifts

UV-Visible absorption spectroscopy is a primary technique for probing the electronic transitions in dye molecules. The absorption spectrum of a this compound dye typically displays strong absorption bands in the visible range, which are attributed to π→π* electronic transitions within the conjugated aromatic system. For instance, Cationic Red GTL exhibits two main absorption peaks at approximately 285 nm and 488 nm, corresponding to the benzene (B151609) ring and the azo linkage, respectively. researchgate.net Similarly, another Cationic Red dye, Basic Red 18:1, shows a maximum absorption (λmax) in the range of 540–550 nm in aqueous solutions.

The position and intensity of these absorption bands can be influenced by various factors, including the solvent polarity and the presence of other molecules. This phenomenon, known as solvatochromism, can lead to either a red shift (bathochromic shift) to longer wavelengths or a blue shift (hypsochromic shift) to shorter wavelengths. nih.govmvpsvktcollege.ac.in For example, the absorption spectrum of Crystal Violet, a triphenylmethane (B1682552) cationic dye, is sensitive to solvent polarity, with a red shift observed in less polar solvents like toluene (B28343) compared to water. rsc.org The interaction with other molecules, such as surfactants or cyclodextrins, can also significantly alter the electronic spectra. researchgate.netresearchgate.net

Table 1: UV-Visible Absorption Maxima of Selected Cationic Dyes

Cationic Dyeλmax (nm)Solvent/ConditionsReference
Cationic Red GTL285, 488Aqueous researchgate.net
Basic Red 18:1540-550Aqueous
Crystal Violet~590Aqueous researchgate.net
Disperse Red 19285, 495Ethanol researchgate.net

Fluorescence Spectroscopy: Quantum Yields, Lifetime Measurements, and Emission Properties

Following the absorption of light and promotion to an excited state, this compound dyes can relax back to the ground state through the emission of a photon, a process known as fluorescence. evidentscientific.com Fluorescence spectroscopy provides valuable information about the emission properties of these dyes, including their fluorescence quantum yield and lifetime.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. cyanagen.com Cationic dyes can exhibit a wide range of quantum yields. For example, some cationic helicenes display quantum yields up to 70%, while for other dyes like P(V) phthalocyanines, it can be less than 1%. unige.chmdpi.com The quantum yield can be influenced by the molecular structure and the surrounding environment. rsc.org

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. evidentscientific.com Lifetimes are typically in the nanosecond range. evidentscientific.com For instance, cationic helicenes have been reported to have lifetimes ranging from 4.0 to 9.8 ns. unige.ch The fluorescence lifetime can also be affected by factors such as pH. mdpi.com

The emission spectra of this compound dyes are generally red-shifted compared to their absorption spectra, a phenomenon known as the Stokes shift. researchgate.net For example, Disperse Red 19 exhibits fluorescence peaks at 324 nm and 640 nm, corresponding to Stokes shifts of 39 nm and 145 nm, respectively. researchgate.net The emission wavelength can be tuned by modifying the chemical structure of the dye. unige.ch

Table 2: Fluorescence Properties of Selected Cationic Dyes

Cationic DyeEmission λmax (nm)Quantum Yield (Φf)Lifetime (τ) (ns)Reference
Cationic Diaza acs.orghelicene6580.319.8 unige.ch
Cresyl Violet-0.578- researchgate.netacs.org
Disperse Red 19324, 640-- researchgate.net
Rhodamine 101-0.913- researchgate.netacs.org

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy allows for the study of the dynamic processes that occur in the excited state of a molecule. These techniques can provide insights into processes such as intersystem crossing, internal conversion, and excited-state reactions. For some cationic chromophores, photoisomerization, a change in the geometric arrangement of the molecule, can occur in the excited state. acs.org In certain red fluorescent proteins, a transient, red-shifted absorption intermediate has been observed, which is attributed to the formation of a dianion-radical through photoreduction. researchgate.net

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule, which are related to its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ekb.eg The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. tandfonline.com For example, in a study of a red pigment produced by Bacillus subtilis, FTIR analysis showed peaks in the range of 1600-1670 cm⁻¹, corresponding to protein, and peaks around 1425-1426 cm⁻¹, attributed to the bending vibration of methylene (B1212753) (-CH₂) groups. academicjournals.orgacademicjournals.org In the analysis of Crystal Violet, FTIR spectra can show characteristic bands corresponding to Al-Fe-OH bond vibrations and Si-O strain vibrations when adsorbed onto palygorskite. nih.gov The interaction of a cationic dye with a substrate can lead to shifts in the FTIR bands, such as the shift of the Si-O-Si stretching band when silica (B1680970) interacts with copper oxide. deswater.com

Table 3: Characteristic FTIR Bands for Functional Groups in Cationic Dyes and Related Materials

Wavenumber (cm⁻¹)Vibrational Mode/Functional GroupCompound/SystemReference
3650 - 3140O-H stretchingHenna extract ekb.eg
~1700C=O stretching of flavinFlavoprotein nih.gov
1661 - 1653Protein-relatedRed pigment from B. subtilis academicjournals.orgacademicjournals.org
1627C=O stretchingBeetroot extract ekb.eg
1450-CH₂ bendingBeta carotene standard academicjournals.org
877Al-Fe-OH bendingPalygorskite with Crystal Violet nih.gov

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of light. It provides detailed information about the molecular structure and vibrational modes. osti.gov In the study of neptunyl chloride complexes, Raman spectra can reveal vibrational modes such as the symmetric and asymmetric stretches of the neptunyl cation. osti.gov For some systems, resonance Raman spectroscopy can be employed to enhance the signal of specific chromophores and identify vibrational markers for transient species like cation radicals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like this compound. While specific NMR spectral data for this compound (CAS No. 6359-45-1, Molecular Formula: C23H29ClN2) is not extensively detailed in publicly available literature, the application of standard and advanced NMR experiments would provide a comprehensive structural map. cncolorchem.commade-in-china.com

Typically, ¹H NMR and ¹³C NMR spectroscopy are employed to identify the chemical environments of all hydrogen and carbon atoms within the molecule. For this compound, ¹H NMR would be used to assign the chemical shifts of the aromatic and aliphatic protons, with the integration of peaks corresponding to the number of protons in a given environment. researchgate.net The sharp singlet produced by terminal methyl groups on quaternary ammonium (B1175870) functions, for instance, is a characteristic feature in the ¹H NMR spectra of cationic polymers and would be expected for this dye. researchgate.net

Advanced 2D NMR techniques are essential for assembling the complete molecular puzzle:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms, revealing the connectivity of the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different functional groups and assembling the larger structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of nuclei, which is vital for determining the three-dimensional conformation of the molecule in solution. nih.gov

By combining these techniques, a detailed and unambiguous assignment of every atom in the this compound structure can be achieved, confirming its molecular framework and stereochemistry. nih.govpnas.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Interactions

Circular Dichroism (CD) spectroscopy is a powerful optical technique used to investigate the structure of chiral molecules. photophysics.com It measures the differential absorption of left- and right-circularly polarized light. bitesizebio.com While a molecule must be chiral to exhibit a CD signal, achiral molecules can produce an "induced CD" spectrum when they bind to a chiral host, such as a protein or a synthetic chiral polymer. rsc.org

For this compound, which is not inherently chiral in its basic structure, CD spectroscopy becomes particularly relevant for studying its interactions with chiral environments. When the dye binds to a chiral substrate, such as certain textile fibers or biological macromolecules, its chromophore is held in a fixed, asymmetric conformation, leading to a measurable CD signal. researchgate.net

The key applications of CD spectroscopy for this compound would include:

Binding Studies: Monitoring the formation of an induced CD signal upon titration with a chiral analyte can quantify the binding affinity and stoichiometry of the interaction.

Conformational Analysis: The shape and intensity of the induced CD spectrum can provide insights into the conformation of the dye molecule when bound to the chiral host. researchgate.net

Chiral Recognition: By using enantiomeric forms of a chiral host, it's possible to observe differences in the induced CD spectra, demonstrating enantioselective recognition by the dye-host complex.

The phenomenon where two or more chromophores are positioned closely in space within a chiral superstructure can lead to exciton-coupled circular dichroism (ECCD), which produces very intense and structurally informative CD signals. rsc.org This could be particularly useful in analyzing aggregates of this compound on a chiral template.

Photostability and Degradation Kinetics under Controlled Irradiation

The photostability of dyes is a critical parameter, and their degradation often follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model for reactions at a solid-liquid interface. chemmethod.comeeer.orgjmaterenvironsci.com The degradation process involves the light-induced generation of highly reactive species, such as hydroxyl radicals, that oxidize the organic dye molecule, breaking it down into smaller, colorless compounds. d-nb.inforesearchgate.net Studies on various cationic dyes demonstrate that their stability is highly dependent on irradiation conditions and the chemical environment. chemmethod.comeeer.org

Quantum Efficiency of Photodecomposition

The quantum efficiency or quantum yield of photodecomposition (Φdec) is a dimensionless parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific event (in this case, decomposition) for each photon absorbed. mdpi.comresearchgate.net

Φdec = (Number of molecules decomposed) / (Number of photons absorbed)

Determining the quantum yield requires careful measurement of the rate of dye degradation and the intensity of the light absorbed by the sample at the irradiation wavelength. researchgate.net While a specific quantum yield for this compound is not documented in the reviewed literature, studies on analogous compounds provide insight. For instance, the cationic porphyrin dye ZnTMAP⁴⁺ was found to have a decomposition quantum yield of 3.4 × 10⁻⁴ in water. mdpi.com This value was dramatically reduced to 9.4 × 10⁻⁷ when the dye was adsorbed onto clay nanosheets, demonstrating a significant stabilization effect from the substrate. mdpi.com It is expected that the quantum yield for this compound would also be highly dependent on its environment, such as the solvent and the substrate it is dyed onto.

Influence of Environmental Parameters on Photochemical Stability

The rate of photochemical degradation of cationic dyes is significantly influenced by a range of environmental and operational parameters. d-nb.inforesearchgate.net

pH of the Solution: The pH of the medium is a critical factor. mdpi.com For many cationic dyes, degradation efficiency varies with pH because it alters the surface charge of photocatalysts and the ionization state of the dye molecule itself. jwent.netnih.gov For example, the degradation of Crystal Violet using TiO₂ nanoparticles was found to be most efficient at an optimal pH of 9. jwent.net The stability of this compound is highest in acidic baths with a pH below 5. enochdye.com

Light Intensity: Higher light intensity generally leads to a faster rate of degradation because it increases the number of photons available to generate electron-hole pairs in a photocatalyst and excite the dye molecules, accelerating the formation of reactive radicals. d-nb.inforsc.org

Presence of Other Substances: The presence of photocatalysts like TiO₂ or ZnO can dramatically accelerate dye degradation. chemmethod.comjmaterenvironsci.com Conversely, certain substances can act as quenchers, deactivating the excited state of the dye or scavenging the reactive radicals, thereby inhibiting degradation. The interaction with substrates, such as the stabilization of a cationic porphyrin by clay, shows that the matrix can profoundly increase photostability. mdpi.com Oxygen is also a key factor, as its presence is often required for the photo-oxidative degradation pathways. nih.gov

Interactions of Cationic Red Violet with Diverse Material Systems in Research Contexts

Adsorption Mechanisms and Thermodynamics onto Model Adsorbents

The adsorption of Cationic Red Violet, a common industrial dye, onto different adsorbent materials is a complex process influenced by several factors, including the chemical nature of the adsorbent, temperature, and pH. Understanding the kinetics and equilibrium of this process is essential for designing efficient removal systems.

Kinetic models are employed to investigate the rate of dye uptake and to elucidate the controlling mechanisms of the adsorption process.

The pseudo-first-order model, proposed by Lagergren, describes adsorption in solid-liquid systems and is based on the assumption that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. nih.gov The pseudo-second-order model assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Numerous studies have shown that the adsorption of this compound, often referred to as Crystal Violet (CV), onto various adsorbents is best described by the pseudo-second-order kinetic model. chalcogen.ronih.govnih.gov This suggests that the adsorption process is likely controlled by chemisorption. For instance, the adsorption of CV onto modified red clays (B1170129) and date pits demonstrated a strong fit with the pseudo-second-order model. chalcogen.ronih.gov Similarly, research on the removal of CV using banyan leaf powder and raw date seeds also found that the pseudo-second-order model provided a better correlation with the experimental data compared to the pseudo-first-order model. nih.govresearchgate.net

The suitability of the pseudo-second-order model is often confirmed by a high coefficient of determination (R²) value, which is typically close to 1. gnest.org For example, in the adsorption of Basic Red 18 onto montmorillonite (B579905), the correlation coefficients for the pseudo-second-order kinetic model were greater than 0.995. gnest.org The adsorption of CV onto a strong cation-exchange resin also followed pseudo-second-order kinetics. researchgate.net

Table 1: Comparison of Kinetic Models for this compound Adsorption

Adsorbent Dye Best Fit Model Reference
Modified Red Clays Crystal Violet Pseudo-Second-Order chalcogen.ro
Date Pits Basic Red 2 / Methyl Violet Pseudo-Second-Order nih.gov
Raw Date Seeds Methyl Violet Pseudo-Second-Order nih.gov
Banyan Leaf Powder Crystal Violet Pseudo-Second-Order researchgate.net
Montmorillonite Basic Red 18 Pseudo-Second-Order gnest.org
Strong Cation-Exchange Resin Crystal Violet Pseudo-Second-Order researchgate.net
Calcium Oxide Modified Fly Ash Crystal Violet Pseudo-Second-Order eeer.org
Iraqi Limestone Methyl Violet Pseudo-Second-Order iosrjournals.org

The adsorption process can be controlled by either film diffusion (mass transfer from the bulk liquid to the adsorbent's external surface) or intraparticle diffusion (diffusion of the adsorbate into the pores of the adsorbent). academie-sciences.frripublication.com The Weber and Morris intraparticle diffusion model is commonly used to identify the diffusion mechanism. If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. ripublication.com

However, in many cases, the adsorption of this compound is not governed by a single mechanism. For instance, in the adsorption of Basic Red 2 and Basic Violet 3 onto date stones, it was found that the process was not only controlled by external mass transfer (film diffusion) but also by intraparticle transport. academie-sciences.fr Similarly, a study on the adsorption of Crystal Violet onto Co+2-hectorite indicated that both intraparticle and film diffusion regulated the kinetic process. researchgate.net The lines on the intraparticle diffusion plot for Crystal Violet adsorption onto Doum Fruit did not pass through the origin, suggesting that the process involves both film or surface diffusion and intraparticle diffusion. ripublication.com Research on the adsorption of Basic Red 2 and Methyl Violet by date pits also concluded that intraparticle diffusion was not the sole controlling step. nih.gov

The Biot number (Bi) can be used to determine the dominant diffusion mechanism. A large Biot number (Bi >> 100) suggests that intraparticle diffusion is the limiting step, while a small Biot number (Bi << 1) indicates that film diffusion is the controlling step. When the Biot number is between 1 and 100, both film and intraparticle diffusion are significant. academie-sciences.fr

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. chalcogen.ro They are crucial for determining the maximum adsorption capacity of an adsorbent.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govtandfonline.com The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. bohrium.comacs.org

The adsorption of this compound onto various materials has been shown to fit both models, depending on the adsorbent and experimental conditions. For example, the adsorption of Crystal Violet onto Celtis australis leaf biomass and raw date seeds was well-described by the Langmuir model, suggesting monolayer adsorption. nih.govtandfonline.com The adsorption of Basic Violet 16 and Basic Red 14 onto copper oxide nanoparticles also fitted well with the Langmuir isotherm. bohrium.com In contrast, the adsorption of Methyl Violet and Methylene (B1212753) Blue onto sepiolite (B1149698) was reasonably correlated by the Langmuir isotherm. bohrium.com

In some cases, the Freundlich model provides a better fit. For instance, the adsorption of Crystal Violet dye onto banyan leaf powder was better suited to the Freundlich isotherm model. researchgate.net

Table 2: Langmuir and Freundlich Isotherm Parameters for this compound Adsorption

Adsorbent Dye Isotherm Model Max. Adsorption Capacity (qm, mg/g) Reference
Celtis australis Leaf Biomass Crystal Violet Langmuir 126.58 tandfonline.com
Raw Date Seeds Methyl Violet Langmuir 59.5 nih.gov
Copper Oxide Nanoparticles Basic Violet 16 / Basic Red 14 Langmuir - bohrium.com
Sepiolite Methyl Violet / Methylene Blue Langmuir - bohrium.com
Banyan Leaf Powder Crystal Violet Freundlich - researchgate.net
Modified Red Clays Crystal Violet Langmuir & Freundlich - chalcogen.ro
Heat-Treated Palygorskite Crystal Violet Langmuir (at 700°C) 186.5 mdpi.com

The Sips and Redlich-Peterson isotherms are three-parameter models that combine elements of the Langmuir and Freundlich models. acs.org The Sips isotherm is a hybrid model that at low adsorbate concentrations reduces to the Freundlich isotherm and at high concentrations predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. acs.org The Redlich-Peterson isotherm is another hybrid model that can be applied in both homogeneous and heterogeneous systems. acs.org

Research has shown that these models can accurately describe the adsorption of this compound. For example, a study on the adsorption of Crystal Violet onto a binary mixture of forest waste biopolymer found that both the Sips and Redlich-Peterson models accurately described the experimental data. scientific.net Similarly, the adsorption of cationic dyes by a hydrogel was best fitted to the Modified Langmuir and Redlich-Peterson models. researchgate.net

Langmuir and Freundlich Adsorption Models

Thermodynamic Parameters of Adsorption (Enthalpy, Entropy, Free Energy)

The spontaneity and energetic favorability of this compound adsorption onto various materials are elucidated by thermodynamic parameters, namely Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are crucial for understanding the nature of the adsorption process.

Negative values of Gibbs free energy (ΔG°) signify that the adsorption of this compound is a spontaneous process. mdpi.comdergipark.org.trsemanticscholar.orgtandfonline.com For instance, in the adsorption of crystal violet (a similar cationic dye) onto activated carbon fabrics, the ΔG° values were negative and their negativity increased with a rise in temperature, indicating that the process is more effective at higher temperatures. mdpi.com Similarly, the removal of crystal violet using Balanites aegyptiaca seed shell activated carbon also showed negative ΔG° values, which became more negative at elevated temperatures, suggesting enhanced adsorbate uptake. dergipark.org.tr This trend indicates that the adsorption process is feasible and occurs without the need for external energy input.

The enthalpy change (ΔH°) distinguishes between endothermic (heat-absorbing) and exothermic (heat-releasing) adsorption processes. A positive ΔH° value points to an endothermic reaction, where higher temperatures favor adsorption. This was observed in the adsorption of crystal violet onto activated carbon fabrics and Balanites aegyptiaca seed shell activated carbon, suggesting that the process is endothermic. mdpi.comdergipark.org.tr Conversely, a negative ΔH° indicates an exothermic process, as seen in the adsorption of crystal violet onto a Co+2-hectorite composite, where the reaction was spontaneous and exothermic. researchgate.net

The entropy change (ΔS°) provides insight into the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° value suggests an increase in disorder at the interface, which can occur as water molecules are displaced from the adsorbent surface by the dye molecules. This was reported for the adsorption of Basic Red 12 onto animal bone meal, where the positive ΔS° indicated increased randomness at the solid-solution interface. tandfonline.com In contrast, a negative ΔS° for the adsorption of crystal violet onto rice husk ash and chemically modified rice husk ash suggests a decrease in randomness at the adsorbent/adsorbate interface. ekb.eg

Table 1: Thermodynamic Parameters for Cationic Dye Adsorption

Adsorbent Cationic Dye ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Reference
Hydrolysis Lignin This compound 23.43, 25.15, 25.23 (at 30, 40, 50 °C) 3.598 66.277 researchgate.net
Activated Carbon Fabrics Crystal Violet Negative, increasing negativity with temperature Positive --- mdpi.com
Balanites aegyptiaca Seed Shell Activated Carbon Crystal Violet Negative, increasing negativity with temperature Positive --- dergipark.org.tr
Animal Bone Meal Basic Red 12 Negative --- Positive tandfonline.com
Co+2-hectorite composite Crystal Violet Negative Negative --- researchgate.net
Rice Husk Ash Crystal Violet --- --- Negative ekb.eg

Surface Chemistry and Interfacial Phenomena in this compound Adsorption

The adsorption of this compound is significantly influenced by the surface chemistry of the adsorbent and the phenomena occurring at the solid-liquid interface. Key factors include the pH of the solution, surface charge density, and various intermolecular interactions.

The pH of the aqueous solution is a critical parameter governing the adsorption of this compound, as it dictates the surface charge of the adsorbent and the degree of ionization of the dye. Being a cationic dye, this compound carries a positive charge in solution. At low pH values, the surface of many adsorbents becomes protonated, acquiring a net positive charge. This leads to electrostatic repulsion between the adsorbent and the cationic dye molecules, thereby hindering adsorption.

As the pH increases, the adsorbent surface tends to deprotonate, resulting in an increased density of negatively charged sites. This enhanced negative surface charge promotes electrostatic attraction with the positively charged this compound molecules, leading to a significant improvement in adsorption capacity. For instance, the adsorption of cationic dyes like crystal violet and methylene blue on a magnetic 3D spongin scaffold showed a strong dependence on pH, with maximum removal observed in a wide pH range from 5.5 to 11. mdpi.com In alkaline conditions, the increased electrostatic gravity enhances the adsorption of cationic dyes. mdpi.com The optimal pH for the adsorption of crystal violet onto rice husk ash and its chemically modified form was found to be 6. ekb.eg

Electrostatic attraction is a dominant mechanism in the adsorption of this compound onto a variety of adsorbents. mdpi.com The strong coulombic forces between the positively charged dye cations and the negatively charged surface of the adsorbent at optimal pH conditions are a primary driving force for the adsorption process. mdpi.com This is particularly evident in adsorbents that possess negatively charged functional groups.

For adsorbents that possess aromatic structures, such as activated carbon and other carbonaceous materials, π-π stacking interactions are a significant contributor to the adsorption of this compound. The aromatic rings present in the dye's molecular structure can interact with the delocalized π-electron systems on the adsorbent's surface, leading to a stable, non-covalent association.

Electrostatic Interactions and Hydrogen Bonding Contributions

Development and Evaluation of Novel Adsorbent Materials for Cationic Dye Research

The pursuit of efficient and economical methods for the removal of cationic dyes like this compound has led to extensive research into novel adsorbent materials. Carbonaceous materials have emerged as a particularly promising class of adsorbents due to their favorable physical and chemical properties.

Activated Carbon: Activated carbon is a widely used and highly effective adsorbent for dye removal due to its high specific surface area and well-developed porous structure. dergipark.org.tr It can be produced from various carbon-rich raw materials, including agricultural by-products like Balanites aegyptiaca seed shells. dergipark.org.tr The adsorption capacity of activated carbon for cationic dyes is often substantial, with studies on crystal violet removal by activated carbon fabrics reporting very high uptake values. mdpi.com The adsorption mechanism on activated carbon typically involves a combination of electrostatic interactions, π-π stacking, and pore-filling.

Biochar: Biochar is a carbonaceous material produced through the pyrolysis of biomass and is considered a low-cost and environmentally friendly adsorbent. Its surface often contains various functional groups that can interact with dye molecules. The effectiveness of biochar as an adsorbent depends on the source of the biomass and the pyrolysis conditions.

Graphene Oxide: Graphene oxide (GO) is a two-dimensional material with a large surface area and an abundance of oxygen-containing functional groups. These characteristics make it a highly promising adsorbent for cationic dyes. The negatively charged surface of GO in aqueous solutions facilitates strong electrostatic interactions with cationic dye molecules.

Table 2: Adsorption Capacities of Carbonaceous Materials for Cationic Dyes

Adsorbent Cationic Dye Maximum Adsorption Capacity (mg/g) Reference
Activated Carbon (from Balanites aegyptiaca seed shell) Crystal Violet --- dergipark.org.tr
Activated Carbon Fabrics Crystal Violet 428 mdpi.com
Chemically Modified Rice Husk Ash Crystal Violet --- (99.1% removal) ekb.eg
Magnetic 3D Spongin Scaffold Crystal Violet 253 mdpi.com
Magnetic 3D Spongin Scaffold Methylene Blue 168 mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Basic Violet 3
Crystal Violet
Methylene Blue
Basic Red 12
Activated Carbon
Biochar
Graphene Oxide
Hydrolysis Lignin
Balanites aegyptiaca
Rice Husk Ash

Clay Minerals and Geosorbents (e.g., Kaolinite (B1170537), Palygorskite, Sepiolite)

The adsorption of this compound (Crystal Violet, CV) onto various clay minerals and geosorbents has been extensively studied, revealing the significant potential of these low-cost materials for dye removal from aqueous solutions. The primary interaction mechanisms often involve electrostatic attraction between the cationic dye molecules and the negatively charged surfaces of the clay minerals. nih.govmdpi.comresearchgate.net

Kaolinite: Research has shown that kaolinite clay can effectively adsorb CV. geoscienceworld.orgrsc.org The adsorption process is influenced by several factors, including pH, temperature, and initial dye concentration. geoscienceworld.org Studies have indicated that an increase in pH generally leads to an increased amount of adsorbed CV, while an increase in temperature can have a negative effect, suggesting the process is exothermic. geoscienceworld.orgbalikesir.edu.tr The adsorption is often described as being limited to a monolayer, with one study reporting a monolayer adsorption capacity of 44.2 mg g–1. geoscienceworld.org The interaction between CV and kaolinite is primarily physical, involving weak bonds between the CV cations and the outer hydroxyl groups of the clay. geoscienceworld.orgbalikesir.edu.tr The structural and surface properties of kaolinite, including the presence of aluminol groups, contribute to its adsorption capacity. geoscienceworld.orgrsc.org

A study on a kaolinite-cellulose composite derived from red bean peels demonstrated a high CV removal efficiency of 99.86% and a maximum adsorption capacity of 294.12 mg/g. mdpi.comnih.gov The adsorption mechanisms in this composite system were found to involve electrostatic interactions, n-π interactions, dipole-dipole forces, and hydrogen bonding. mdpi.comnih.gov

Palygorskite: Palygorskite, with its nanoporous crystalline structure and significant surface area, exhibits a strong affinity for cationic dyes like CV. mdpi.comresearchgate.net The adsorption is rapid in the initial stages due to the availability of active sites and strong electrostatic interactions between the negatively charged palygorskite surface and the cationic CV molecules. nih.govmdpi.com Heat treatment of palygorskite can enhance its adsorption capacity. nih.gov For instance, palygorskite calcined at 700 °C showed a greater adsorption capacity for CV compared to its natural form. nih.gov The adsorption process on palygorskite is pH-dependent; as the pH increases, the amount of adsorbed CV also increases. mdpi.com This is attributed to the deprotonation of surface functional groups, leading to a more negative surface charge and stronger electrostatic attraction with the cationic dye. mdpi.com

Sepiolite: Sepiolite is another effective adsorbent for cationic dyes, including CV. gnest.orgresearchgate.netbohrium.com Its high sorption ability is attributed to its unique structure, which contains active adsorption centers such as oxygen atoms, coordinated water molecules, and silanol (B1196071) groups. gnest.org Studies have shown that sepiolite can achieve a removal efficiency of up to 99% for CV. gnest.orgresearchgate.net The amount of adsorbed dye on sepiolite increases with an increase in pH, ionic strength, and temperature. bohrium.com The adsorption process is typically fast, reaching equilibrium within a few hours. bohrium.comresearchgate.net

Interactive Data Table: Adsorption of this compound on Clay Minerals and Geosorbents

Adsorbent Adsorption Capacity (mg/g) Key Findings
Kaolinite 44.2 Adsorption is exothermic and increases with pH. geoscienceworld.orgbalikesir.edu.tr
Kaolinite-Cellulose Composite 294.12 High removal efficiency (99.86%) due to multiple interaction types. mdpi.comnih.gov
Palygorskite (heat-treated at 700°C) - Calcination significantly increases adsorption capacity. nih.gov
Palygorskite (acid-treated) 45.95 Acid treatment can enhance removal efficiency, especially at basic pH. mdpi.com
Sepiolite - Achieves up to 99% removal efficiency for CV. gnest.orgresearchgate.net

Biopolymeric and Biomass-Derived Materials

The use of biopolymers and biomass-derived materials as adsorbents for this compound (CV) has gained significant attention due to their low cost, renewability, and biodegradability. These materials often possess functional groups that can effectively bind with cationic dye molecules.

Chitosan (B1678972): Chitosan, a polysaccharide derived from chitin (B13524), is a well-known biosorbent. ueg.brscialert.net Its effectiveness stems from the presence of amino and hydroxyl groups in its chemical structure. ueg.br However, for cationic dyes like CV, the adsorption capacity can be influenced by the degree of deacetylation and the pH of the solution. scialert.net Some studies have shown that a lower degree of deacetylation can lead to higher adsorption of CV, which is attributed to the reduced repulsion between the positively charged amine groups on chitosan and the cationic dye molecules. scialert.net The adsorption of CV onto chitosan can occur via covalent and hydrogen bonding with the hydroxyl groups. scialert.net One study reported that up to 70% of CV could be removed at a pH of 7.5. ueg.br Another study using a bentonite-chitosan nanocomposite reported a removal efficiency of 99.8% for CV. researchgate.net

Cellulose (B213188) and Lignocellulosic Biomass: Various forms of plant-based biomass have been investigated for CV removal. A composite of kaolinite and cellulose from red bean peels showed a remarkable adsorption capacity of 294.12 mg/g. mdpi.comnih.gov The adsorption mechanism was attributed to a combination of electrostatic interactions, n-π interactions, dipole-dipole forces, and hydrogen bonding. nih.gov Other lignocellulosic materials, such as Celtis australis leaf biomass, have also been used as eco-friendly adsorbents for CV. tandfonline.com The porous surface and the presence of functional groups on the biomass facilitate adsorption through electrostatic interactions and hydrogen bonding. tandfonline.com The surface area of this particular biomass was found to be 3.85 m²/g. tandfonline.com Water lily (Eichhornia crassipes) biomass has also been shown to be effective in removing CV, with the adsorption process being influenced by temperature. mdpi.com

Other Biopolymers: Hydrogels based on biopolymers have also been developed for dye adsorption. For example, biodegradable hydrogels composed of alginate, gelatin, and polypyrrole have been shown to effectively remove CV. nih.gov

Interactive Data Table: Adsorption of this compound on Biopolymeric and Biomass-Derived Materials

Adsorbent Adsorption Capacity (mg/g) Key Findings
Chitosan 1.2 Removal of 70% at pH 7.5. ueg.br
Kaolinite-Cellulose (from red bean peels) 294.12 High efficiency due to multiple interaction mechanisms. mdpi.comnih.gov
Celtis australis Leaf Biomass - Adsorption occurs via electrostatic interactions and hydrogen bonding. tandfonline.com
Water Lily (Eichhornia crassipes) 63.4 Adsorption capacity increases with temperature. mdpi.com
Alginate-Gelatin-Polypyrrole Hydrogel - Effective for removal of CV from wastewater. nih.gov

Nanostructured Composites and Hybrid Materials (e.g., Metal Oxides, Spongin-Fe3O4)

Nanostructured composites and hybrid materials are being increasingly explored for the removal of this compound (CV) due to their high surface area, enhanced reactivity, and tunable properties.

Spongin-Fe3O4 Composites: A magnetic three-dimensional spongin scaffold with nano-sized Fe3O4 cores has been successfully synthesized and used for the removal of CV. mdpi.comnih.gov This composite exhibits significant removal efficiency, with a maximum adsorption capacity for CV reported as 253 mg/g. mdpi.com The adsorption is primarily driven by strong electrostatic interactions between the negatively charged surface of the spongin-Fe3O4 composite and the positively charged CV molecules. mdpi.comnih.gov The surface of the composite is rich in anionic functional groups like –RS–, RO–, and –COO–. mdpi.com The adsorption process is pH-dependent, with maximum removal observed over a wide pH range of 5.5 to 11. mdpi.comnih.gov In this pH range, the composite surface is negatively charged, facilitating the electrostatic attraction of the cationic dye. mdpi.com

Other Nanocomposites: Hydrogel nanocomposites have also been shown to be effective adsorbents for CV. For example, a silver-grafted polyacrylic acid/activated carbon hydrogel composite demonstrated high efficiency in removing CV from aqueous solutions. jmchemsci.com The adsorption capacity of this material was found to decrease with an increasing adsorbent dose. jmchemsci.com Bentonite-chitosan nanocomposites have also been utilized, achieving a high removal efficiency of 99.8% for CV over a broad pH range. researchgate.net

Interactive Data Table: Adsorption of this compound on Nanostructured Composites and Hybrid Materials

Adsorbent Adsorption Capacity (mg/g) Key Findings
Spongin-Fe3O4 Composite 253 High removal efficiency driven by electrostatic interactions. mdpi.com
Ag-g-PAA/AC Hydrogel Composite 801.12 (at low dose) Adsorption capacity is dose-dependent. jmchemsci.com
Bentonite-Chitosan Nanocomposite - Achieved 99.8% removal efficiency for CV. researchgate.net

Competitive Adsorption Studies of this compound with Other Ionic Species

The efficiency of this compound (CV) adsorption can be significantly influenced by the presence of other ionic species in the solution, which compete for the active adsorption sites on the adsorbent material.

Competition with Other Cations: In competitive adsorption studies involving CV and another cationic dye, Malachite Green (MG), on activated carbon, it was observed that the adsorption capacities for both dyes were lower in a binary system compared to single-dye solutions. jetjournal.org This indicates an antagonistic interaction, where the two cationic dyes compete for the same adsorption sites. jetjournal.org Similarly, when CV and Methylene Blue (MB) were present in a binary solution, a competitive effect was observed, with the adsorbent showing a higher affinity for one dye over the other. mdpi.com The presence of simple inorganic cations like Na+ can also affect CV adsorption. For instance, in the presence of NaCl, the adsorption of CV onto a spongin-Fe3O4 composite showed a slight decrease. mdpi.com This is attributed to the competition between Na+ ions and the cationic CV molecules for the negatively charged adsorption sites. mdpi.com The smaller size and higher mobility of Na+ ions allow them to access the adsorbent surface more readily. mdpi.com

Interactive Data Table: Competitive Adsorption of this compound

Competing Ion Adsorbent Effect on CV Adsorption
Malachite Green (cationic dye) Activated Carbon Antagonistic interaction, lower adsorption capacity for both dyes. jetjournal.org
Methylene Blue (cationic dye) Polymeric Adsorbent Mutual hindrance of adsorption for both dyes. mdpi.com
Na+ Spongin-Fe3O4 Composite Slight decrease in adsorption due to competition for active sites. mdpi.com

Mechanistic Investigations of Cationic Red Violet Degradation Pathways

Advanced Oxidation Processes (AOPs) for Cationic Red Violet Transformation

AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. bio-conferences.orgijcce.ac.irmdpi.com These processes can be broadly categorized into photochemical and non-photochemical methods. ijcce.ac.ir The primary advantage of AOPs lies in their potential to achieve complete mineralization of organic compounds into less harmful substances like CO2, H2O, and inorganic ions. bio-conferences.orgmdpi.com

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to initiate the degradation of organic pollutants. oaepublish.com The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. oaepublish.comnih.gov

The fundamental mechanism of photocatalysis involves the excitation of an electron (e-) from the valence band (VB) to the conduction band (CB) of a semiconductor upon light irradiation, leaving behind a positively charged hole (h+) in the VB. oaepublish.comnih.gov To ensure effective photocatalysis, the recombination of these electron-hole pairs must be minimized. oaepublish.comacs.org

These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to produce a variety of reactive oxygen species (ROS). nih.govnih.gov The holes in the VB can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). nih.govacs.org Simultaneously, electrons in the CB can reduce molecular oxygen to produce superoxide (B77818) radicals (O2•−). acs.orgoaepublish.com These ROS, particularly •OH radicals, are the primary agents responsible for the oxidative degradation of dye molecules. oaepublish.comacs.org The generation of these species is a critical step in the photocatalytic degradation pathway. oaepublish.com

In some systems, other ROS such as hydrogen peroxide (H2O2) can also be formed, further contributing to the degradation process. nih.govmdpi.com The synergistic action of these various ROS leads to the breakdown of the complex structure of this compound. nih.gov

Table 1: Key Reactive Oxygen Species in Photocatalysis and Their Generation

Reactive Oxygen Species (ROS)Generation PathwayRole in Degradation
Hydroxyl Radical (•OH) Oxidation of H₂O or OH⁻ by valence band holes (h⁺). nih.govacs.orgPrimary oxidizing agent, non-selectively attacks organic molecules. oaepublish.com
Superoxide Radical (O₂•⁻) Reduction of molecular oxygen by conduction band electrons (e⁻). acs.orgoaepublish.comParticipates in the degradation process and prevents electron-hole recombination. nih.govacs.org
Hydrogen Peroxide (H₂O₂) Formed from superoxide radicals. nih.govmdpi.comActs as an electron scavenger, reducing recombination and generating more •OH radicals. nih.gov

The intensity and wavelength of the light source are equally important. The light must have sufficient energy (i.e., a wavelength corresponding to or greater than the catalyst's band gap) to generate electron-hole pairs. oaepublish.com While many photocatalysts like TiO2 are primarily active under UV irradiation, significant research has focused on developing visible-light-active photocatalysts to better utilize solar energy. researchgate.netmdpi.com This is often achieved by doping or creating composite materials. eeer.org The intensity of the light irradiation directly affects the rate of electron-hole pair generation and, consequently, the degradation rate. eeer.org

Table 2: Factors Influencing Photocatalytic Degradation Efficiency

FactorInfluence on DegradationResearch Findings
Catalyst Type Determines band gap, charge separation efficiency, and surface reactivity. oaepublish.comnih.govAnatase TiO₂ is highly photoactive; doping with metals like Fe³⁺ enhances activity by reducing electron-hole recombination. nih.gov
Catalyst Surface Area A larger surface area provides more active sites for dye adsorption and reaction. bohrium.comNanoparticles with higher surface areas, like ZnATH-(O) NPs, show improved degradation efficiency. bohrium.com
Light Source The energy of photons must exceed the catalyst's band gap to initiate photocatalysis. oaepublish.comVisible-light-active photocatalysts are being developed to utilize a larger portion of the solar spectrum. researchgate.netmdpi.com
Light Intensity Higher light intensity generally leads to a higher rate of electron-hole pair generation. eeer.orgIncreasing the light intensity can accelerate the degradation process up to a certain point.
pH of the Solution Affects the surface charge of the catalyst and the speciation of the dye. researchgate.netCationic dyes often show enhanced degradation in basic conditions. bohrium.com
Initial Dye Concentration Higher concentrations can lead to light-screening effects, reducing catalyst activation. researchgate.neteeer.orgAn optimal dye concentration exists for maximum degradation efficiency. bohrium.com

The degradation of this compound dyes is a complex process that proceeds through various intermediate products before complete mineralization. The primary degradation pathways often involve N-demethylation and the cleavage of the chromophore structure. researchgate.net For instance, in the degradation of Crystal Violet, a common this compound dye, the attack by •OH radicals leads to the stepwise removal of methyl groups, forming intermediates such as N,N-dimethyl-N′,N′-dimethyl-N″-methyl pararosaniline and eventually pararosaniline. mdpi.com

Further degradation of these intermediates can lead to the formation of smaller organic molecules like aniline (B41778), 4-aminophenol, and acetic acid. d-nb.info Ultimately, complete mineralization results in the formation of CO2, N2, and inorganic ions. d-nb.info The identification of these intermediates is crucial for understanding the reaction mechanism and ensuring the complete detoxification of the wastewater. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are instrumental in separating and identifying these transient species. capes.gov.br

Electrochemical oxidation is another powerful AOP for treating wastewater containing refractory organic pollutants like this compound. mdpi.com This process involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. researchgate.net

The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the electrochemical oxidation process. mdpi.comresearchgate.net The anode material affects both its stability and its ability to generate hydroxyl radicals. researchgate.net Anodes with a high oxygen evolution overpotential are generally preferred as they promote the oxidation of organic compounds rather than the competing oxygen evolution reaction. mdpi.com

Different anode materials exhibit varying levels of electrocatalytic activity. For example, lead dioxide (PbO2) anodes, especially when modified, have shown high current efficiency for the degradation of Cationic Red X-GRL. researchgate.netnih.gov Dimensionally Stable Anodes (DSA), such as Ti/IrO2/RuO2, are also effective due to their ability to facilitate indirect oxidation through the generation of strong oxidants like active chlorine in the presence of chloride ions. mdpi.comresearchgate.net Other materials like tin dioxide (SnO2) and boron-doped diamond (BDD) have also been investigated, with BDD showing excellent properties for complete mineralization, although its high cost can be a limiting factor. mdpi.commdpi.com The electrocatalytic activity of the anode determines whether the degradation proceeds primarily through direct electron transfer from the dye molecule to the anode or through indirect oxidation by electrochemically generated species like •OH radicals or active chlorine. mdpi.commdpi.com

Table 3: Comparison of Different Anode Materials for Electrochemical Oxidation

Anode MaterialKey CharacteristicsPerformance in Dye Degradation
Lead Dioxide (PbO₂) High oxygen evolution overpotential, high current efficiency. researchgate.netmdpi.comEffective for the degradation of Cationic Red X-GRL. researchgate.netnih.gov
Dimensionally Stable Anodes (DSA) (e.g., Ti/IrO₂/RuO₂) Good stability, cost-effective, promotes indirect oxidation via active chlorine generation. researchgate.netresearchgate.netHigh removal efficiency for Astrazon Red Violet 3RN. researchgate.net
Tin Dioxide (SnO₂) Good electrocatalytic activity, often doped with other elements to enhance performance. mdpi.comUsed in the degradation of Cationic Blue X-GRRL. mdpi.com
Boron-Doped Diamond (BDD) Very high oxygen evolution overpotential, excellent stability, high mineralization efficiency. mdpi.comConsidered highly effective but can be expensive. mdpi.com
Graphite Stable, efficient in the presence of chloride ions. acs.orgUsed for the degradation of methylene (B1212753) blue and methyl blue. acs.org
Anode Material Effects and Electrocatalytic Activity

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that are highly effective in degrading a wide range of organic pollutants, including this compound dyes. brieflands.commdpi.com These processes are characterized by the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. brieflands.com

The core of the Fenton process is the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), which generates hydroxyl radicals (•OH). nih.govacs.org These radicals have a high oxidation potential and can readily attack and degrade complex organic molecules. hydrogenlink.com The reaction is most effective under acidic conditions, typically around pH 3, as this prevents the precipitation of iron hydroxides and favors the generation of hydroxyl radicals. brieflands.comnih.gov

The degradation of this compound by the Fenton process proceeds through the attack of hydroxyl radicals on the dye molecule. researchgate.net This leads to the breakdown of the chromophoric structure, resulting in decolorization, and can further lead to the mineralization of the dye into carbon dioxide, water, and inorganic ions. mdpi.com The reaction pathway can involve steps such as N-de-ethylation and the destruction of the conjugated system. researchgate.net

In the photo-Fenton process, the degradation rate is enhanced by the use of UV or visible light. nih.gov Light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional hydroxyl radicals. nih.gov This synergistic effect between the Fenton reagents and light leads to a more rapid and complete degradation of the dye. mdpi.com

The efficiency of the Fenton and photo-Fenton processes for the degradation of this compound is highly dependent on the optimization of several key parameters. These include the initial pH of the solution, the concentrations of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), and their molar ratio. brieflands.commdpi.com

Reagent Concentrations: The concentrations of Fe²⁺ and H₂O₂ are critical. An increase in the concentration of both reagents generally leads to an increased degradation rate up to an optimal point. mdpi.com However, an excessive amount of either reagent can be detrimental. A high concentration of H₂O₂ can lead to a scavenging effect on the hydroxyl radicals, while an excess of Fe²⁺ can also react with hydroxyl radicals. ajol.info Therefore, finding the optimal ratio of H₂O₂ to Fe²⁺ is crucial for maximizing the degradation efficiency. Studies have reported optimal ratios varying depending on the specific dye and reaction conditions. brieflands.comnih.gov For instance, for the degradation of Crystal Violet, optimal dosages of 0.2 mM Fe²⁺ and 3.13 mM H₂O₂ have been reported, achieving 99% degradation. mdpi.com

Interactive Data Table: Optimization of Fenton Process for Dye Degradation

ParameterOptimal Value/RangeEffect on Degradation EfficiencyReference
pH3Maximum efficiency; prevents iron precipitation and maximizes hydroxyl radical generation. brieflands.com, mdpi.com
Fe²⁺ Concentration0.2 mM (for Crystal Violet)Catalyzes H₂O₂ decomposition to form hydroxyl radicals; excess can scavenge radicals. mdpi.com
H₂O₂ Concentration3.13 mM (for Crystal Violet)Source of hydroxyl radicals; excess can have a scavenging effect. mdpi.com
H₂O₂/Fe²⁺ Molar Ratio1:10 to 30:1Crucial for maximizing radical generation and minimizing scavenging effects. brieflands.com, nih.gov
Hydroxyl Radical Generation and Reaction Pathways

Ozonation and Sonochemical Degradation Studies

Ozonation and sonochemical degradation are other effective AOPs for the treatment of wastewater containing this compound dyes.

Ozonation: This process involves the use of ozone (O₃), a powerful oxidizing agent, to break down dye molecules. mdpi.com The degradation can occur through two main pathways: direct reaction of molecular ozone with the dye, or indirect reaction with hydroxyl radicals formed from the decomposition of ozone in water, particularly at higher pH values. iwaponline.com The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the initial dye concentration. nih.gov For Cationic Red X-GRL, an azo dye, ozonation was found to be more effective at higher pH, and the degradation mechanism involves the cleavage of specific nitrogen-carbon bonds. nih.gov

Sonochemical Degradation: This method utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the dye molecules and the generation of hydroxyl radicals from the sonolysis of water. gmu.ac.ir These radicals then attack the dye molecules, leading to their degradation. researchgate.net The efficiency of sonochemical degradation is affected by parameters such as frequency, power, pH, and the presence of dissolved gases. researchgate.netnih.gov The degradation of Basic Violet 10 was observed to be more effective at higher power and in the presence of argon gas. researchgate.net

Bioremediation and Biodegradation Research

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing this compound dyes. This approach utilizes the metabolic capabilities of microorganisms to break down these complex organic compounds.

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of this compound dyes involves various microorganisms, including bacteria and fungi, which can decolorize and mineralize these compounds. The degradation process is often initiated by enzymatic action. Key enzymes involved in the breakdown of azo dyes, a common class of cationic dyes, include azoreductases, laccases, and peroxidases.

For instance, in the degradation of the azo dye Cationic Red X-GRL, studies have pointed towards the involvement of specific enzyme systems that can cleave the azo bond (-N=N-), which is responsible for the dye's color. researchgate.net This initial cleavage often leads to the formation of aromatic amines, which can be further degraded by the microorganisms through various metabolic pathways. The efficiency of microbial degradation is influenced by factors such as the microbial species, pH, temperature, and the availability of co-substrates. Research has shown that under optimal conditions, significant decolorization and reduction in total organic carbon (TOC) can be achieved. researchgate.net

Factors Influencing Biodegradation Efficiency in Aqueous Systems

The efficiency of this compound biodegradation in aqueous environments is influenced by several key factors. These parameters can significantly impact the rate and extent of dye removal.

The biodegradation of this compound, often referred to as Crystal Violet (CV), is significantly influenced by several environmental and operational factors. The initial concentration of the dye plays a crucial role; as the concentration increases, the degradation rate tends to decrease. rsc.orgfrontiersin.org This is often attributed to the increased ratio of pollutant to reactive radicals and reduced light penetration in photocatalytic systems. mdpi.com The pH of the solution is another critical factor. scielo.org.comdpi.com For cationic dyes like this compound, acidic conditions (around pH 3) are generally more favorable for degradation and adsorption, as the surface of many catalysts and adsorbents becomes negatively charged, attracting the positively charged dye molecules. rsc.orgfrontiersin.org However, some studies have shown maximum removal at a neutral pH of 7. nih.gov

The concentration of reactants in advanced oxidation processes, such as hydrogen peroxide (H₂O₂) in Fenton systems, also dictates the degradation efficiency. mdpi.com An optimal concentration of H₂O₂ is necessary, as excessive amounts can have an inhibitory effect. mdpi.com Similarly, the dosage of the catalyst or adsorbent is a key parameter. frontiersin.org An increase in the catalyst or adsorbent dose generally leads to a higher removal efficiency up to a certain point. nih.gov Temperature can also affect the rate of degradation, with some studies indicating that an increase in temperature enhances the process. frontiersin.org

FactorInfluence on Biodegradation EfficiencySource(s)
Initial Dye Concentration Higher concentrations can decrease removal efficiency. rsc.orgfrontiersin.orgmdpi.com
pH Acidic pH (around 3-5.5) often enhances degradation, though optimal pH can vary. rsc.orgfrontiersin.orgmdpi.comnih.goviwaponline.com
Hydrogen Peroxide (H₂O₂) Concentration An optimal concentration is required for maximum degradation in Fenton-like processes. mdpi.com
Catalyst/Adsorbent Dose Increased dosage generally improves removal efficiency up to a saturation point. frontiersin.orgnih.gov
Temperature Higher temperatures can increase the rate of degradation. frontiersin.org
Contact Time Longer contact times generally lead to higher removal percentages. rsc.orgfrontiersin.org

Identification and Elucidation of Degradation Intermediates and Proposed Reaction Pathways

The degradation of this compound proceeds through a series of intermediate compounds before complete mineralization. Identifying these intermediates is key to understanding the reaction pathways.

The degradation of this compound, also known as Crystal Violet (CV), primarily follows two main routes: N-de-methylation and the cleavage of the chromophore structure. mdpi.comcore.ac.ukconicet.gov.arresearchgate.netnih.gov These pathways are often competitive, with the initial attack by reactive species like hydroxyl radicals (•OH) occurring at different sites on the dye molecule. mdpi.comresearchgate.net The process results in the formation of various smaller organic molecules.

N-De-methylation and Chromophore Cleavage

The initial steps in the degradation of this compound involve the removal of methyl groups from the nitrogen atoms (N-de-methylation) and the breaking of the central triphenylmethane (B1682552) structure (chromophore cleavage).

N-de-methylation is a stepwise process where the methyl groups attached to the nitrogen atoms of the dye molecule are sequentially removed. nih.govacs.org This leads to the formation of a series of N-de-methylated intermediates. mdpi.comacs.org This process is considered a major reaction pathway in the degradation of CV. researchgate.netnih.gov Concurrently, the chromophore, which is responsible for the dye's color, can be cleaved. This cleavage is often initiated by the attack of hydroxyl radicals on the conjugated structure, leading to the formation of compounds like bis[4-(dimethylamino)phenyl] methanone (B1245722) and its N-demethylated derivatives. sci-hub.se In some degradation systems, the destruction of the chromophore may even occur before N-de-methylation. sci-hub.se

Degradation Intermediatem/z ValueProposed Formation PathwaySource(s)
N,N,N',N',N''-pentamethylpararosaniline358N-de-methylation mdpi.com
N,N,N',N''-tetramethylpararosaniline344N-de-methylation mdpi.com
N,N',N''-trimethylpararosaniline330N-de-methylation mdpi.com
N,N'-dimethylpararosaniline316N-de-methylation mdpi.com
N-methylpararosaniline302N-de-methylation mdpi.com
Pararosaniline288N-de-methylation mdpi.com
Bis[4-(dimethylamino)phenyl] methanoneNot specifiedChromophore cleavage sci-hub.se

Mineralization Pathways to Stable End-Products

Following the initial degradation steps, the resulting intermediates are further broken down into simpler, stable inorganic compounds, a process known as mineralization.

The ultimate goal of degradation is the complete mineralization of the dye molecule into non-toxic inorganic products. mdpi.com This involves the breakdown of the aromatic rings and other organic fragments formed during the initial degradation stages. The final end-products of this process are typically carbon dioxide (CO₂), water (H₂O), and inorganic ions such as nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). mdpi.commdpi.com Studies have shown that while color removal can be high, achieving complete mineralization, as measured by the reduction in Total Organic Carbon (TOC), can be more challenging and may not reach 100%. eeer.orgeeer.org For instance, in one study, while 98% color removal was achieved, only about 45% of the TOC was removed, indicating that some organic intermediates remained in the solution. eeer.org

Stable End-ProductChemical FormulaFormation PathwaySource(s)
Carbon DioxideCO₂Complete oxidation of organic intermediates mdpi.com
WaterH₂OComplete oxidation of organic intermediates mdpi.com
Nitrate ionsNO₃⁻Oxidation of nitrogen-containing intermediates mdpi.com
Ammonium ionsNH₄⁺Mineralization of nitrogen-containing intermediates mdpi.com

Computational Chemistry and Theoretical Modeling Studies of Cationic Red Violet

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has emerged as a powerful tool for investigating the fundamental properties of dye molecules like Cationic Red Violet. researchgate.net By calculating the electronic structure, researchers can predict a range of molecular attributes.

Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in determining the electronic structure and reactivity of this compound. researchgate.net These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting how it will interact with other substances. Quantum mechanical calculations, including DFT, can identify key reactivity descriptors. researchgate.net These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack, aiding in the prediction of its chemical behavior.

Prediction of Spectroscopic Properties (e.g., Absorption, Emission Maxima)

Time-dependent DFT (TD-DFT) is a specific application of DFT used to predict the electronic excitation energies and, consequently, the absorption spectra of molecules. google.com For this compound, also known as Basic Red 14, TD-DFT calculations can be employed to determine its theoretical absorption maximum. google.com This predictive capability is valuable for understanding the dye's color and its interaction with light. For instance, in one study, the calculated absorption maximum for a related compound was compared with experimental data. google.com

Investigation of Adsorption Interactions and Energetics

DFT calculations are pivotal in understanding the adsorption mechanisms of this compound onto various materials. These calculations can determine stable adsorption configurations and elucidate the nature of interactions, such as electrostatic forces and hydrogen bonding. researchgate.net By estimating the interaction and adsorption energies, researchers can gain a quantitative understanding of the adsorption process. researchgate.net For example, studies have shown that integrated experimental and computational calculations, including DFT, are robust methods for in-depth investigations of physical processes like adsorption, providing crucial insights at the molecular level. researchgate.net

Below is a table summarizing the types of data obtained from DFT calculations for this compound and related dye molecules.

Calculated Property Methodology Significance
Electronic StructureDFTProvides insights into electron distribution and bonding.
Reactivity DescriptorsDFTHelps predict chemical behavior and interaction mechanisms.
Absorption MaximaTD-DFTPredicts the color of the dye and its light-absorbing properties. google.com
Adsorption EnergiesDFTQuantifies the strength of interaction between the dye and an adsorbent surface. researchgate.net
Stable Adsorption ConfigurationsDFTIdentifies the most likely orientation of the dye molecule on a surface. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in complex systems.

Adsorption Simulations at Solid-Liquid Interfaces

MD simulations are employed to model the adsorption process of this compound at the interface between a solid adsorbent and a liquid solution. These simulations can track the movement of individual dye molecules and solvent molecules, providing a detailed picture of the adsorption dynamics. By analyzing the trajectories of the molecules, researchers can understand how the dye approaches and binds to the adsorbent surface. Monte Carlo simulations, a related computational technique, are also used to estimate adsorption and interaction energies. researchgate.net

Solvation Effects and Conformational Dynamics

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules (solvation) and its own conformational flexibility. MD simulations can model these effects explicitly. By simulating the dye in a box of solvent molecules, researchers can study how the solvent shell forms around the dye and how this affects its shape and reactivity. These simulations have been used to demonstrate the tendency of dyes to self-associate, an effect attributed to their aromatic groups. ncsu.edu Understanding these dynamic aspects is crucial for predicting the dye's behavior in real-world applications, such as dyeing processes and environmental remediation.

The table below outlines the insights gained from MD simulations of this compound and similar dyes.

Simulation Focus Methodology Key Insights
Adsorption DynamicsMD, Monte CarloElucidates the pathway and mechanism of dye adsorption onto surfaces. researchgate.net
Self-AssociationMDReveals the tendency of dye molecules to aggregate in solution. ncsu.edu
Solvation Shell StructureMDDescribes the arrangement of solvent molecules around the dye.
Conformational ChangesMDShows how the dye's shape can change in response to its environment.

Monte Carlo (MC) Simulations for Adsorption Equilibrium

Monte Carlo (MC) simulations serve as a powerful computational tool for investigating the adsorption equilibrium of cationic dyes like this compound (also known as Basic Violet 16) onto various adsorbent surfaces. mdpi.comnih.gov This method provides molecular-level insights into the interactions between the dye molecules and the adsorbent, helping to elucidate the most probable and energetically favorable adsorption configurations at the solid-liquid interface. researchgate.netmdpi.com

In a typical MC simulation for adsorption studies, a coarse-grained model of the system is often employed. ub.edu This system includes the adsorbent surface (e.g., clays (B1170129), nanoparticles, or hydrogels), the solvent molecules (typically water), and the cationic dye molecules. nih.govmdpi.com The simulations are performed using algorithms like the Metropolis algorithm to sample the vast configurational space of the system. ub.edu By calculating the interaction energies between all components, MC simulations can predict the equilibrium distribution of the dye molecules on the adsorbent surface.

Key research findings from MC simulations on cationic dye adsorption include:

Identification of Preferential Adsorption Sites: MC simulations can map the adsorbent surface to identify specific sites where the dye molecules are most likely to bind. mdpi.com These simulations help understand how factors like surface charge and functional groups influence adsorption.

Determination of Adsorption Energies: The simulations provide a distribution of adsorption energies, which helps in understanding the strength of the interaction between the dye and the adsorbent. researchgate.net For instance, studies on the adsorption of Methyl Violet onto halloysite (B83129) nanoclay used MC simulations to explore the equilibrium and lowest energy adsorption configurations. nih.gov

Elucidation of Adsorption Mechanisms: By analyzing the final, low-energy configurations, researchers can infer the orientation of the adsorbed dye molecules. This provides clues about the nature of the binding, such as whether it is driven by electrostatic interactions, van der Waals forces, or hydrogen bonding. mdpi.com Molecular dynamics (MD) simulations are often used in conjunction with MC methods to study the dynamic behavior of the adsorbates on the adsorbent surface, while MC simulations focus on the equilibrium properties. researchgate.net

The insights gained from MC simulations are crucial for interpreting experimental adsorption data and for designing more effective adsorbent materials for dye removal from wastewater. mdpi.comresearchgate.net

Table 1: Application of Monte Carlo Simulations in Cationic Dye Adsorption Studies

Simulation AspectObjective and FindingsRelevant Studies
System ComponentsModeling of adsorbent (e.g., nanoclay, hydrogel), solvent molecules, and dye cations to create a realistic simulation environment. nih.govmdpi.comub.edu
Energy CalculationsCalculation of interaction energies (dye-surface, dye-dye, dye-solvent) to determine the most stable adsorption configurations. This helps in finding the lowest energy state. researchgate.net nih.govresearchgate.net
Adsorption IsothermsGeneration of theoretical adsorption isotherms that can be compared with experimental models like Langmuir and Freundlich to validate the simulation. mdpi.com mdpi.com
Molecular ConfigurationIdentification of the most plausible configurations and orientations of dye cations at the solid-liquid interface. mdpi.com mdpi.com

Quantum Chemical Characterization of Chromophore Transformations and Intermediate Species

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for understanding the electronic structure and transformations of the chromophore of this compound. researchgate.netrsc.org These methods provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and excited states, which are fundamental to its color and reactivity. researchgate.netrsc.org

Studies on related cationic dyes and red fluorescent proteins (RFPs) demonstrate the power of these theoretical approaches. nih.govresearchgate.net For instance, quantum calculations on RFP chromophores have shown that their spectral properties are highly sensitive to the immediate protein environment, which can induce large shifts in absorption and emission bands through electric fields. nih.gov Similarly, the chemical transformations that lead to the final red chromophore often proceed through a series of intermediate species, including cationic structures. nih.govnih.gov Quantum mechanical calculations have been used to assess the likelihood and stability of these proposed intermediates. For example, calculations revealed that a proposed cationic intermediate in the formation of a blue fluorescent protein was unlikely as its calculated excitation maximum did not match experimental observations. nih.gov

Key applications of quantum chemistry in studying this compound and related chromophores include:

Electronic Structure and Spectra: TD-DFT calculations are used to predict the electronic absorption spectra of the dye. rsc.orgrsc.org By optimizing the ground-state geometry and calculating vertical excitation energies, researchers can correlate the molecular structure with the observed color. For Crystal Violet, TD-DFT calculations showed that its visible absorption arises from transitions involving the HOMO, HOMO-1, and LUMO orbitals. rsc.org

Chromophore Transformations: Quantum calculations can model the reaction pathways of chromophore maturation or degradation. This includes identifying transition states and calculating activation barriers for processes like oxidation, cyclization, and isomerization, which are common transformations in the biosynthesis of red chromophores. nih.govnih.govresearchgate.net

Characterization of Intermediate Species: The stability and electronic properties of transient intermediates, such as cationic radical species or Wheland intermediates, can be thoroughly investigated. chemrxiv.orgacs.org DFT calculations help interpret experimental data from techniques like EPR spectroscopy by computing parameters such as g-tensors and hyperfine coupling constants for paramagnetic intermediates. acs.org These calculations provide decisive details about the electronic and atomic structure of these short-lived species. acs.org

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterDescriptionSignificance in Chromophore Analysis
EHOMO (Highest Occupied Molecular Orbital Energy)The energy of the outermost electron-containing orbital. researchgate.netIndicates the ability of the molecule to donate electrons. Relates to the molecule's reactivity and interaction with electrophiles. researchgate.netnanobioletters.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)The energy of the first vacant electron orbital. researchgate.netIndicates the ability of the molecule to accept electrons. A lower ELUMO suggests a higher electrophilicity. researchgate.netcapes.gov.br
Energy Gap (ELUMO - EHOMO)The energy difference between the HOMO and LUMO. researchgate.netCorrelates with the wavelength of light absorption (color) and the chemical stability of the molecule. A smaller gap often corresponds to absorption at longer wavelengths (red-shifted).
Vertical Excitation EnergiesThe energy required to promote an electron from the ground state to an excited state without changing the molecular geometry. Calculated using methods like TD-DFT. rsc.orgDirectly relates to the peaks in the UV-Vis absorption spectrum, allowing for theoretical prediction and interpretation of the dye's color. rsc.orgrsc.org
Global Electrophilicity Index (ω)A measure of the energy stabilization when the system acquires an additional electronic charge. nanobioletters.comHelps to predict the reactivity of the dye, particularly its tendency to be adsorbed on charged surfaces. nanobioletters.com

Advanced Analytical Methodologies for Cationic Red Violet Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing and quantifying Cationic Red Violet dyes, often found in complex mixtures.

Liquid chromatography (LC) coupled with a Diode Array Detector (DAD) is a powerful technique for the separation and quantification of this compound dyes. This method leverages the differential partitioning of dye components between a stationary phase and a mobile phase to achieve separation. The DAD then provides absorbance spectra for each separated component, aiding in identification and quantification.

Researchers have successfully employed High-Performance Liquid Chromatography (HPLC) with DAD for the analysis of various dyes, including those with red and violet hues. tandfonline.comunl.pt The choice of the stationary phase, typically a C18 reversed-phase column, and the mobile phase composition are critical for effective separation. tandfonline.comnih.gov For instance, gradient elution using a mixture of ammonium (B1175870) acetate (B1210297) solution and organic solvents like methanol (B129727) and acetonitrile (B52724) has proven effective for separating a wide range of color additives. acs.org The detection wavelength is optimized based on the maximum absorbance of the specific dye, which for red and violet dyes, falls within the visible range of the electromagnetic spectrum. The sensitivity of the LC-DAD method allows for the detection and quantification of dyes at low concentrations, with limits of detection and quantitation often in the sub-µg/g range. acs.org

Table 1: HPLC-DAD Parameters for Dye Analysis

Parameter Details References
Column Reversed-phase C18 nih.govacs.org
Mobile Phase Gradient of ammonium acetate, methanol, acetonitrile acs.orgresearchgate.net
Detection Diode Array Detector (DAD) in the visible range tandfonline.com
Quantification Based on peak area at maximum absorbance acs.org

For enhanced sensitivity and structural elucidation, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for trace analysis and identifying metabolites of this compound dyes. The mass spectrometer provides precise mass-to-charge ratio data, enabling the identification of the parent dye molecule and its degradation or metabolic products.

LC-MS/MS has been established as a robust method for the simultaneous determination of multiple dye classes, including cationic dyes, in various matrices. mdpi.comnih.gov The use of electrospray ionization (ESI) is common, as pre-charged cationic dyes are well-suited for this ionization technique. epa.gov The MS/MS capability allows for the fragmentation of parent ions to produce characteristic product ions, which provides a high degree of confidence in compound identification. youtube.com This is crucial for distinguishing between isomers and identifying metabolites formed through processes like demethylation. mdpi.comresearchgate.net The high sensitivity of LC-MS/MS enables the detection of dyes at trace levels, often in the ng/L to µg/kg range. mdpi.comresearchgate.net

Table 2: LC-MS/MS Applications for Cationic Dye Analysis

Application Key Findings References
Trace Analysis Detection limits in the ng/L to µg/kg range. mdpi.comresearchgate.net
Metabolite ID Identification of demethylated and other metabolic products. mdpi.comresearchgate.net
Structural Info Fragmentation patterns provide structural confirmation. youtube.com
Quantification Accurate quantification in complex matrices. nih.govlcms.cz

Liquid Chromatography (LC) coupled with UV-Vis Detection (LC-DAD)

Microscopic Techniques for Material Interaction Analysis

Microscopic techniques are indispensable for visualizing the physical interactions between this compound dyes and various materials, particularly in the context of adsorption and nanomaterial applications.

Scanning Electron Microscopy (SEM) is a key technique for examining the surface topography of materials before and after interaction with this compound dyes. nih.gov SEM provides high-resolution images that reveal changes in surface morphology, such as the development of pores or the aggregation of dye molecules on the surface of an adsorbent. tandfonline.commdpi.com For instance, SEM analysis has been used to show the porous and heterogeneous surface of adsorbents like kaolinite (B1170537) and activated carbon, which provides sites for dye adsorption. mdpi.comresearchgate.net After adsorption of Crystal Violet, a representative cationic dye, SEM images can show the filling of these pores and the formation of a dye layer on the adsorbent's surface. mdpi.com Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can confirm the presence of elements characteristic of the dye on the adsorbent surface, providing further evidence of adsorption. tandfonline.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it suitable for visualizing the nanostructure of materials and the interaction with dye molecules at the nanoscale. mdpi.com TEM is particularly useful for observing the morphology and size of nanoparticles and how they may aggregate in the presence of cationic dyes like Crystal Violet. rsc.orgrsc.org Studies have shown that the addition of Crystal Violet to gold nanoparticle solutions can induce the formation of large agglomerates, a phenomenon that can be directly observed with TEM. rsc.orgresearchgate.net TEM can also reveal the distribution of nanoparticles on a support material, which is crucial for understanding the performance of nanocomposite adsorbents. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology

X-ray Diffraction (XRD) for Crystallographic and Structural Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. arxiv.org In the context of this compound research, XRD is employed to identify the crystalline phases of adsorbents and to investigate structural changes that may occur upon interaction with the dye. nih.gov For example, the XRD pattern of an adsorbent like chitin (B13524) or palygorskite reveals its crystalline nature. nih.gov After dye adsorption, changes in the XRD pattern, such as shifts in peak positions or changes in peak intensities, can indicate intercalation of the dye into the adsorbent's structure or other structural modifications. nih.gov XRD is also used to determine the crystallite size of materials, which can be correlated with other properties like surface area and adsorption capacity. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications in this compound Research

Technique Primary Application Information Obtained
LC-DAD Separation and Quantification Retention time, UV-Vis spectra, Concentration
LC-MS/MS Trace Analysis and Metabolite ID Molecular weight, Fragmentation patterns, Structure
SEM Surface Morphology Analysis Surface topography, Porosity, Dye distribution
TEM Nanostructure Visualization Particle size and shape, Aggregation, Nanocomposite structure
XRD Crystallographic Analysis Crystalline phases, Structural changes, Crystallite size

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of this compound, often in the context of its interaction with other materials. These methods involve monitoring the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for determining the thermal stability and composition of materials, including dyes like this compound. TGA is particularly useful for studying processes such as dehydration, decomposition, and oxidation. uni-siegen.de

Table 1: TGA Data for Materials Interacting with Cationic Dyes

MaterialTemperature Range (°C)Weight Loss (%)Associated ProcessReference
Zeolite Socony Mobil-five (ZSCS) powder25–180~5Moisture loss nih.gov
Jabuticaba seed-based adsorbent (JB)<100<10Evaporation of moisture and low molecular weight compounds mdpi.com
Palygorskite clay (Pal)23–1256.54Evaporation of physically adsorbed water nih.gov
Carbon adsorbent with adsorbed cationic dye150–400VariesDecomposition of adsorbed dye molecules researchgate.net
Palygorskite clay (Pal)230–5305.26Coordinated water loss and condensation of silanol (B1196071) and aluminol groups nih.gov

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is monitored as both are subjected to the same controlled temperature program. hitachi-hightech.com Peaks in the DTA curve indicate thermal events such as phase transitions, melting, crystallization, and decomposition. uni-siegen.dehitachi-hightech.com An endothermic peak signifies a process that absorbs heat, while an exothermic peak indicates a heat-releasing process. hitachi-hightech.com

When analyzing this compound or materials it interacts with, DTA provides complementary information to TGA. nih.gov For example, the mechanochemical solid-state adsorption of Crystal Violet onto montmorillonite (B579905) has been investigated using simultaneous DTA-TG. researchgate.net In studies of palygorskite clay used for Crystal Violet adsorption, DTA curves confirmed endothermic events corresponding to mass losses observed in TGA, such as the evaporation of adsorbed water and dehydroxylation. nih.gov The decomposition of the dye itself can also be observed as distinct exothermic or endothermic peaks. The thermal decomposition of dolomite, a component of the clay, was identified by an endothermic peak between 530–720 °C. nih.gov

Table 2: DTA Events for Palygorskite Clay

MaterialTemperature Range (°C)Peak TypeAssociated ProcessReference
Palygorskite clay (Pal)23–125EndothermicEvaporation of physically adsorbed water nih.gov
Palygorskite clay (Pal)125–230EndothermicRelease of zeolitic water nih.gov
Palygorskite clay (Pal)230–530EndothermicCoordinated water removal and condensation of surface groups nih.gov
Palygorskite clay (Pal)530–720EndothermicDolomite decomposition nih.gov

Surface Area and Porosity Analysis (e.g., BET-BJH Method)

The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are fundamental for characterizing the surface properties of materials, which is especially important in the context of dye adsorption. The BET method determines the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. anton-paar.com The BJH method, often used in conjunction with BET, provides information about the pore size distribution, pore volume, and pore area. lucideon.com

These analyses are critical for evaluating the efficacy of adsorbents for removing this compound from aqueous solutions. A larger surface area and suitable pore structure generally lead to higher adsorption capacity. For example, an adsorbent derived from Celtis australis leaves was found to have a BET surface area of 3.85 m²/g and an average pore diameter of 10.83 nm, indicating a mesoporous structure suitable for adsorbing Crystal Violet. tandfonline.com The Type III nitrogen adsorption-desorption isotherm suggested that adsorption primarily occurs on the external surface. tandfonline.com In another study, a magnetic activated carbon composite (Fe3O4/AC) showed a much higher BET surface area of 420.36 m²/g with an average pore diameter of 4.77 nm, characteristic of a mesoporous material. whiterose.ac.uk

Table 3: Surface Area and Porosity Data for Adsorbents

Adsorbent MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Celtis australis leaf residue3.850.010410.83 tandfonline.com
Magnetic Activated Carbon (Fe3O4/AC)420.360.4964.77 whiterose.ac.uk
Nano-zirconia particles (NZ)88.010.124.92 researchgate.net
SrTiO3 nanoparticles18.01N/AN/A researchgate.net

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry, Potentiometry)

Electrochemical methods are powerful tools for investigating the redox behavior of this compound and for its quantitative determination.

Cyclic Voltammetry (CV) is a widely used electroanalytical technique to study the electrochemical properties of a species in solution. nih.gov It involves scanning the potential of an electrode and measuring the resulting current. The cyclic voltammogram provides information on the redox potentials and the kinetics of the electrode reactions. nih.gov

Potentiometry , which involves measuring the potential difference between two electrodes, is also used for the analysis of this compound. Potentiometric titrations, for example, can be used to determine the concentration of cationic species. In one method, a cationic dye like Crystal Violet can act as an indicator for the photometric titration of cationic surfactants or polyelectrolytes. researchgate.netresearchgate.net The reaction of the cationic dye with an anionic polyelectrolyte titrant causes a change in absorbance at the dye's maximum absorption wavelength, allowing for endpoint determination. researchgate.net Potentiometric sensors have also been developed for the titration of anionic surfactants using cationic surfactants as titrants, where the potential change at the endpoint is measured. mdpi.com

Future Research Directions and Emerging Applications of Cationic Red Violet in Scientific Domains

Development of Next-Generation Cationic Red Violet Analogues for Advanced Photonic Materials Research

The field of photonics, which involves the manipulation of light, constantly seeks novel organic materials with specific optical properties. Cationic dyes, due to their electronic structure, are promising candidates for such applications. Future research is anticipated to focus on synthesizing next-generation analogues of this compound to create advanced photonic materials.

The core structure of this compound (C₂₃H₂₉ClN₂) could be systematically modified to tune its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and nonlinear optical activity. nih.govnih.gov By introducing different functional groups to its aromatic rings, researchers could develop a library of analogues with tailored characteristics suitable for various photonic devices. sbpmat.org.br For instance, enhancing the dye's two-photon absorption cross-section could make its analogues valuable for 3D optical data storage and microfabrication. mdpi.com

Furthermore, these new analogues could be incorporated into polymer matrices to create optical waveguides or used as dopants in materials for solid-state dye lasers. Research into free radical promoted cationic polymerization, where dyes can act as photoinitiators, suggests a pathway for integrating this compound derivatives directly into the fabrication of optical elements and coatings. mdpi.com The exploration of these analogues represents a significant step toward developing new, cost-effective materials for the ever-evolving photonics industry. kanazawa-u.ac.jpmdpi.com

Integration of this compound in Responsive Chemical Sensors and Biosensors

The development of sensitive and selective chemical sensors and biosensors is a critical area of modern analytical science. github.ionih.gov Cationic dyes are increasingly being explored for their utility in sensor design, primarily due to their distinct color and the potential for this color to change in response to specific stimuli. neliti.com Future research will likely investigate the integration of this compound into responsive sensor platforms.

One promising approach involves embedding this compound into smart hydrogels. researchgate.net These hydrogels can be designed to swell or shrink in the presence of specific analytes, which would alter the distance between the entrapped dye molecules and lead to a measurable change in the material's optical properties (colorimetric or fluorescent response). nanochemres.org Because this compound is positively charged, it can interact strongly with negatively charged hydrogel networks, such as those based on poly(methacrylic acid) or alginate. rsc.orgresearchgate.netmdpi.com This electrostatic interaction is fundamental to creating stable yet responsive materials.

Another avenue of research is the use of this compound in conjunction with nanoparticles to create colorimetric biosensors. For example, the aggregation of gold nanoparticles induced by a target molecule can be modulated by the presence of a cationic dye, leading to a distinct color change from red to blue. researchgate.net By functionalizing such a system with specific recognition elements like aptamers, sensors for various biomolecules could be developed. The inherent fluorescence of some cationic dyes also opens up possibilities for creating "turn-on" or "turn-off" fluorescence-based sensors. ranbarr.comontosight.ai

Fundamental Research on this compound Interactions in Complex Environmental Matrices

As with many synthetic dyes, the environmental fate of this compound is a significant concern. researchgate.net Understanding its interactions within complex environmental matrices is crucial for developing effective remediation strategies. Research in this area is focused on adsorption and degradation processes.

Numerous studies have investigated the removal of Basic Violet 16 (BV16) from aqueous solutions using various adsorbents. These studies provide valuable data on the dye's behavior under different environmental conditions. For example, the adsorption capacity of different materials for BV16 has been quantified, with kinetic models helping to elucidate the mechanism of interaction. The data consistently show that the adsorption process is influenced by factors such as pH, initial dye concentration, and the chemical nature of the adsorbent surface. researchgate.netdeswater.com

Table 1: Adsorption Isotherm and Kinetic Models for Basic Violet 16 (BV16) Removal This table is interactive. Users can sort and filter the data.

Adsorbent Material Best Fit Isotherm Model Max. Adsorption Capacity (mg/g) Best Fit Kinetic Model Reference
Salvia sclarea Seeds Langmuir 19.80 Pseudo-second-order deswater.com
Magnetic Graphene Oxide (Fe₃O₄@GO) Langmuir Not Specified Pseudo-second-order researchgate.net

Beyond adsorption, advanced oxidation processes (AOPs) are being studied for the chemical degradation of this compound. nih.gov Research has shown that processes like UV/H₂O₂ and electro-activated persulfate can effectively decolorize and break down the dye molecule. nih.govresearchgate.netbohrium.com Kinetic studies of these degradation processes are vital for optimizing wastewater treatment technologies. orientjchem.org

Table 2: Kinetic Data for the Degradation of Basic Violet 16 (BV16) This table is interactive. Users can sort and filter the data.

Degradation Process Kinetic Model Key Findings Reference
UV/H₂O₂ Pseudo-first-order 99% degradation achieved in 8 minutes at optimal conditions. nih.gov
Electro-activated Persulfate Pseudo-first-order 95% removal efficiency under optimal conditions. researchgate.net

Future fundamental research will likely focus on the dye's behavior in more complex systems, such as soil and sediment, and investigate the formation of transformation products during degradation to fully assess its environmental impact. rsc.orgmdpi.com

Exploration of this compound in Sustainable Chemistry Research

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com this compound can be a subject of sustainable chemistry research from two perspectives: developing greener synthesis and application methods, and using it as a model compound for testing sustainable technologies.

The market for cationic dyes is increasingly driven by environmental regulations and consumer demand for sustainable products. lucintel.comdataintelo.com This creates an impetus for research into cleaner manufacturing processes for dyes like this compound, potentially involving water-based solvent systems, renewable starting materials, and catalysts that minimize waste.

Moreover, this compound serves as an excellent model pollutant for evaluating new green technologies for wastewater treatment. Its bright color makes its removal easy to monitor spectrophotometrically. Research into its adsorption onto low-cost, biodegradable materials like karaya gum, chitosan (B1678972) sponges, and various agricultural wastes is a key area of sustainable chemistry. researchgate.netmdpi.com Similarly, studies on its photocatalytic degradation using novel, reusable catalysts contribute to the development of energy-efficient water purification methods. bohrium.com

Big Data Analytics and Machine Learning Approaches in this compound Research

The complexity of chemical systems and the vast amount of data generated from experiments present an opportunity for the application of big data analytics and machine learning (ML). researchgate.net In the context of this compound, these computational tools can accelerate research and development.

Machine learning models, such as random forests and gradient boosting, can be trained on experimental data to predict the adsorption capacity of various materials for this compound and other dyes. researchgate.netmdpi.com These models can identify the most important variables affecting adsorption (e.g., pH, temperature, adsorbent surface area), thereby reducing the number of experiments needed and optimizing the conditions for dye removal. researcher.life One study specifically used response surface methodology, a statistical approach, to optimize the removal of Basic Violet 16 using a magnetic graphene oxide nanocomposite. researchgate.net

Looking forward, ML could be employed to predict the properties of novel this compound analogues, aiding in the rational design of new molecules for photonics or sensor applications. nih.gov By analyzing structure-property relationships across a large dataset of dyes, algorithms could suggest modifications to the this compound structure that are likely to yield desired characteristics. scispace.com This data-driven approach can significantly streamline the discovery process, making the development of next-generation materials more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Cationic Red Violet to ensure reproducibility?

  • Methodological Answer : Follow rigorous synthesis protocols with detailed documentation of reaction conditions (e.g., solvent, temperature, stoichiometry). Characterize purity using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For new compounds, provide full spectral data (e.g., UV-Vis, IR) and elemental analysis. For known compounds, cross-validate identity via literature comparisons (e.g., absorption maxima in ethanol) .
  • Key Considerations : Ensure experimental sections in publications include sufficient detail for replication, such as reagent grades, purification methods, and instrument calibration parameters .

Q. How can researchers validate the spectral properties of this compound to distinguish it from structurally similar dyes?

  • Methodological Answer : Use UV-Vis spectroscopy to identify characteristic absorption bands (e.g., λmax in specific solvents) and compare with published spectra. Employ mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Cross-reference with databases like Colour Index (C.I. Basic Violet 16) to resolve ambiguities .
  • Key Considerations : Document solvent effects on spectral shifts (e.g., polar vs. nonpolar solvents) and account for instrumental variations (e.g., slit width, detector sensitivity) .

Advanced Research Questions

Q. How can deviations from Beer-Lambert law behavior in this compound solutions be systematically investigated?

  • Methodological Answer : Conduct concentration-dependent absorbance studies across multiple wavelengths to identify nonlinearity thresholds. Evaluate aggregation effects using dynamic light scattering (DLS) or microscopy. For solvent-dependent deviations, analyze solvent polarity and hydrogen-bonding interactions via Kamlet-Taft parameters .
  • Data Contradiction Analysis : If absorption indices increase disproportionately with concentration, consider colloidal aggregation or solvent-metal interactions, as observed in methylamine systems .

Q. What experimental strategies can resolve contradictions in reported dye stability under varying pH and temperature conditions?

  • Methodological Answer : Design controlled stability assays with standardized buffers (pH 3–12) and thermal stress tests (e.g., 25–80°C). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots for activation energy). Use multivariate analysis to isolate dominant degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Key Considerations : Replicate conflicting studies with identical parameters (e.g., ionic strength, light exposure) to identify overlooked variables .

Q. How can researchers model the interaction of this compound with biological membranes or synthetic polymers?

  • Methodological Answer : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to quantify binding constants. For membrane interactions, use liposome models with varying lipid compositions (e.g., DOTMA for cationic lipid studies). Molecular dynamics simulations can predict binding sites and energetics .
  • Cross-Disciplinary Insight : Adapt methodologies from gene delivery studies (e.g., lipofection) to analyze dye-lipid complexation efficiency .

Q. What systematic approaches are recommended for synthesizing derivatives of this compound to enhance photostability or solubility?

  • Methodological Answer : Introduce functional groups (e.g., sulfonate for solubility, steric hindrance groups for stability) via nucleophilic substitution or coupling reactions. Screen derivatives using accelerated weathering tests and quantum yield measurements. Apply design-of-experiments (DoE) frameworks to optimize reaction conditions .

Methodological Guidelines

  • Data Reporting : Present spectral data as mean ± standard deviation from triplicate measurements. Use tables to compare absorption maxima across solvents (e.g., ethanol, water, dimethyl sulfoxide) .
  • Statistical Analysis : For stability studies, apply ANOVA to assess pH/temperature effects, followed by post-hoc tests (e.g., Tukey’s HSD) .
  • Ethical Replication : Cite prior synthesis protocols verbatim and provide raw data in supplementary materials to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.